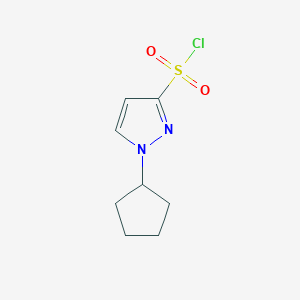![molecular formula C19H16F6N2O2 B2563163 N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide CAS No. 1104-76-3](/img/structure/B2563163.png)
N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "compound X" and is known for its ability to modulate certain biological pathways.
Wirkmechanismus
The exact mechanism of action of N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide is not fully understood. However, it is believed to act by modulating certain biological pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide is its ability to modulate certain biological pathways, making it a potentially useful tool in drug discovery and the study of various diseases. However, its synthesis requires specialized equipment and expertise, and it may not be suitable for all research applications.
Zukünftige Richtungen
There are many potential future directions for research on N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide. Some possible areas of study include its potential use in the treatment of cancer and neurodegenerative disorders, as well as its role in modulating the PI3K/Akt/mTOR pathway. Further research is also needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Conclusion:
N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide is a promising compound that has been extensively studied for its potential use in scientific research. Its ability to modulate certain biological pathways makes it a potentially useful tool in drug discovery and the study of various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide involves a multistep process that requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper but can be found in the scientific literature.
Wissenschaftliche Forschungsanwendungen
N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide has been used in a wide range of scientific research applications. It has been studied for its potential use in drug discovery, as well as for its ability to modulate certain biological pathways. It has also been used in the study of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[4-[2-(4-acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O2/c1-11(28)26-15-7-3-13(4-8-15)17(18(20,21)22,19(23,24)25)14-5-9-16(10-6-14)27-12(2)29/h3-10H,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWKXKZCCQCDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=C(C=C2)NC(=O)C)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2563080.png)
![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2563085.png)

![methyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2563087.png)

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2563091.png)



![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2563096.png)
![5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline](/img/structure/B2563097.png)

![3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2563100.png)
